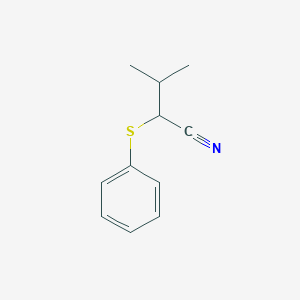

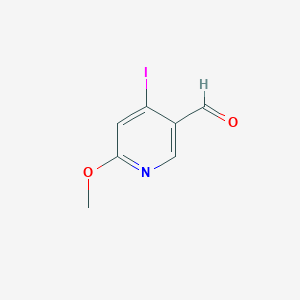

![molecular formula C8H14O3 B3058478 1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 89635-79-0](/img/structure/B3058478.png)

1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-

Overview

Description

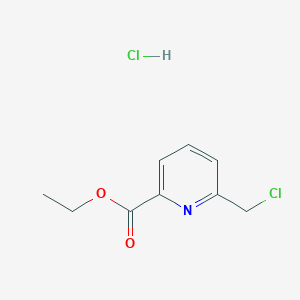

“1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-” is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as “Allyl diethylene glycol methyl ether” and "Diethylene glycol allyl methyl ether" .

Molecular Structure Analysis

The molecular structure of “1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-” consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 160.211 Da and the monoisotopic mass is 160.109940 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-” include its molecular formula (C8H16O3), average mass (160.211 Da), and monoisotopic mass (160.109940 Da) . More detailed properties such as melting point, boiling point, density, etc., are not available in the searched resources.Scientific Research Applications

Synthesis and Reactivity

- Cycloaddition Reactions : In the presence of titanium tetrachloride, 1-ethoxy-3-trimethylsilyl-1-propyne reacts with various acetals to yield allylic, dienic, or enynic trimethylsilanes in a regioselective and often stereoselective way (Pornet, Rayadh, & Miginiac, 1986).

- Reactions with Diphenylketene : Ethoxyethyne, including derivatives like 1-ethoxy-1-propyne, reacts with diphenylketene, leading to various cyclobutenone and naphthol structures (Nieuwenhuis & Arens, 2010).

Polymer and Material Synthesis

- Polysiloxane Polymers : A double-comb polysiloxane with ethylene oxide side chains has been synthesized, demonstrating significant conductivity and thermal properties (Hooper, Lyons, Moline, & West, 1999).

- Silane Compounds in Li-ion Batteries : Novel silane compounds, including derivatives of 1-propyne, have been used as non-aqueous electrolyte solvents in lithium-ion batteries, showing high lithium-ion conductivities and excellent cyclability (Amine et al., 2006).

Chemical Analysis and Spectroscopy

- Infrared and Raman Spectra Studies : The infrared and Raman spectra of 3-methoxy propyne have been studied, providing insights into its conformation and molecular structure (Bjørseth & Gustavsen, 1974).

Chemical Synthesis and Catalysis

- Synthesis of Pyridines : Reactions involving lithiated methoxyallene, including derivatives of 1-propyne, have led to the synthesis of various pyridine structures (Nedolya et al., 2002).

- Catalyzed Oxidation Reactions : Studies have been conducted on the catalyzed oxidation of lignin model compounds, including derivatives of 1-propyne, highlighting potential applications in degradation processes (Cui & Dolphin, 1995).

Safety and Hazards

“1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-” is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-10-7-8-11-6-5-9-2/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWCLHWBNQCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593315 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89635-79-0 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

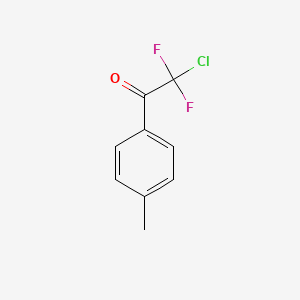

![Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester](/img/structure/B3058398.png)